molecular formula C10H9N3OS B13308255 5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde

5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde

Katalognummer: B13308255
Molekulargewicht: 219.27 g/mol
InChI-Schlüssel: IDJNDQGMMGGCQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H9N3OS and a molecular weight of 219.26 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, a triazole ring, and a thiophene ring, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde typically involves the reaction of 3-cyclopropyl-1H-1,2,4-triazole with thiophene-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The thiophene ring may contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclopropyl group, triazole ring, and thiophene ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H9N3OS

Molekulargewicht

219.27 g/mol

IUPAC-Name

5-(3-cyclopropyl-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H9N3OS/c14-5-8-3-4-9(15-8)13-6-11-10(12-13)7-1-2-7/h3-7H,1-2H2

InChI-Schlüssel

IDJNDQGMMGGCQH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NN(C=N2)C3=CC=C(S3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.